4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane
Description
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane is a spirocyclic compound featuring a bicyclic structure with oxygen and nitrogen heteroatoms in a [4.4] ring system. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol (CAS: 176-29-4) . The compound’s spiro architecture confers unique conformational rigidity, making it a scaffold of interest in medicinal chemistry, particularly for anticonvulsant and neuroactive applications .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-propan-2-yl-1-oxa-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C10H19NO/c1-9(2)11-7-8-12-10(11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
LNTSVMMOHIUIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCOC12CCCC2 |
Origin of Product |
United States |
Preparation Methods
Nitrone Synthesis
Nitrones are synthesized from nitroaldehydes (3b,c ) through a Zn-mediated reduction in tetrahydrofuran (THF) and aqueous HCl. For instance, nitrocyclohexane derivatives are reduced to hydroxylamines, which subsequently undergo condensation with aldehydes to form nitrones (5b,c ). The reaction is monitored by thin-layer chromatography (TLC), with purification achieved via column chromatography using chloroform/methanol gradients.
Cycloaddition Reaction
The nitrone intermediate (5b ) is subjected to heating in toluene at 120°C for 8–12 hours, inducing a 1,3-dipolar cycloaddition with an tethered alkene. This step forms the spirocyclic isoxazolidine intermediate (8a–c ), which is subsequently reduced using Zn powder in ethanol/acetic acid to yield the final azaspiro compound.
Optimization Insights :
-
Reaction temperature critically impacts cycloaddition efficiency; temperatures below 100°C result in incomplete conversion.
-
The use of EDTA disodium salt during reduction minimizes metal-mediated side reactions.
Metal-Catalyzed Oxidative Cyclization
Transition-metal catalysts enable efficient oxidative cyclization of hydroxyamide precursors into spirocyclic lactams. This method, adapted from related 1-oxa-4-azaspiro[4.5]deca-6,9-diene syntheses, involves copper(I) perchlorate as a catalyst.
Substrate Preparation
2-Hydroxy-N-(4-hydroxyphenyl)acetamide (9a ) is synthesized via DCC-mediated coupling of 4-aminophenol and glycolic acid. The hydroxyamide is then subjected to oxidative cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) in acetonitrile at 60°C for 6 hours.
Catalytic Optimization
Screening of metal catalysts revealed Cu[(CH₃CN)₄ClO₄] as optimal, achieving 72% yield of the spirocyclic product (10a ). Comparative data for alternative catalysts is provided below:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Cu[(CH₃CN)₄ClO₄] | 72 | 6 |
| Rh₂(OAc)₄ | 75 | 8 |
| Mn(OAc)₂ | <5 | 12 |
Critical Parameters :
-
Solvent choice: Acetonitrile enhances catalyst stability and reaction homogeneity.
-
Oxidant stoichiometry: Excess PhI(OAc)₂ (2.5 equiv) ensures complete conversion.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Radical Bicyclization | 60–75 | Moderate | High |
| 1,3-Dipolar Cycloaddition | 55–65 | High | Moderate |
| Oxidative Cyclization | 70–75 | Low | Low |
| N-Alkylation | 45–55 | High | High |
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
Building Block for Complex Molecules
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane serves as a crucial building block in the synthesis of complex molecules and other spirocyclic compounds. Its structural features enable the formation of various derivatives through oxidation, reduction, and substitution reactions.
Biology
Biological Activity Investigation
Research has indicated potential biological activities associated with this compound, including interactions with biomolecules that may lead to significant biological effects. Preliminary studies suggest that it may influence certain cellular processes through specific molecular targets.
Medicine
Therapeutic Properties
The compound is being explored for its therapeutic properties, particularly as a scaffold for drug development. Its unique structure may allow for the modification of pharmacological profiles, potentially leading to new therapeutic agents targeting various diseases.
Industry
Production of Specialty Chemicals
In industrial settings, 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Case Study 1: Synthesis and Reactivity
A study conducted by researchers focused on the synthesis of derivatives of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane through oxidation reactions using potassium permanganate as an oxidizing agent. The results demonstrated that controlled reaction conditions yielded high-purity products suitable for further biological testing.
Another investigation assessed the interaction of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane with specific enzymes involved in metabolic pathways. The findings revealed that certain derivatives exhibited inhibitory effects on these enzymes, indicating potential for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs: Heteroatom Variations
1-Oxa-4-thiaspiro[4.4]nonane
- Molecular Formula : C₇H₁₂OS
- Molecular Weight : 144.23 g/mol
- Key Difference : Replaces the nitrogen atom with sulfur.
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane hydrochloride
- Molecular Formula: C₇H₁₂ClF₂NO
- Molecular Weight : 199.62 g/mol
- Key Difference : Fluorination at the 3-position introduces electronegative substituents, which may enhance bioavailability and binding affinity in drug design .
1-Oxa-4-azaspiro[4.5]decane
- Molecular Formula: C₈H₁₅NO
- Key Difference : Expanded to a [4.5] ring system.
- Implications : Increased ring size may reduce ring strain and alter pharmacokinetic profiles .
N-Benzyl-3-isopropyl-1-oxa-4-azaspiro[4.4]nonane
- Key Feature : Benzyl and isopropyl substituents on the nitrogen.
- Metabolism : Forms hydroxylated metabolites (e.g., N-Benzyl-7-hydroxy derivatives) in species like rats and Beauveria fungi, suggesting oxidative metabolism pathways .
2-Azaspiro[4.4]nonane-1,3-dione Derivatives
- Example: 2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione Molecular Weight: 259.3 g/mol Key Feature: Aromatic methoxyphenyl group enhances π-π stacking interactions. Applications: Explored for anticonvulsant activity, with structural studies (X-ray) confirming planar dione moieties critical for receptor binding .
Physicochemical and Pharmacological Comparisons
Biological Activity
4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C10H19NO
- Molecular Weight: 169.26 g/mol
- CAS Number: 74379-49-0
Synthesis
The synthesis of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane can be achieved through various methods, including radical cyclization techniques. For instance, a domino radical bicyclization approach has been utilized to construct the spirocyclic framework effectively, yielding moderate amounts of the desired compound alongside other derivatives .
The biological activity of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that compounds with a similar spirocyclic structure exhibit significant anticancer and antimicrobial properties by modulating these targets .
Anticancer Activity
Research indicates that derivatives of spirocyclic compounds, including those containing the 1-oxa-4-azaspiro skeleton, demonstrate promising anticancer activities. For example, a related study on 1-oxa-4-azaspiro[4.5]deca-dienes showed that several derivatives had IC50 values below 0.20 μM against various cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 11h | A549 | 0.18 |
| 11d | MDA-MB-231 | 0.09 |
| 11k | HeLa | 0.08 |
Antimicrobial Activity
In addition to anticancer properties, spirocyclic compounds have been evaluated for their antimicrobial effects. A study on Mannich bases derived from spiroheterocycles demonstrated notable antibacterial and antifungal activities, suggesting that modifications to the spirocyclic framework can enhance biological efficacy against pathogens .
Case Studies
- Antitumor Activity : A series of novel derivatives based on the spirocyclic structure were synthesized and tested for their anticancer properties against different cell lines, including MDA-MB-231 and HeLa. The results showed that certain derivatives exhibited superior antiproliferative effects compared to standard chemotherapy agents like bendamustine .
- Antimicrobial Evaluation : The synthesis of Mannich bases from 2-arylidine derivatives of spiro compounds resulted in several candidates with high antimicrobial activity, showcasing the potential application of these compounds in treating infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of spirocyclic compounds like 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane often involves cyclization strategies. For example, two-step cyclization with lithium aluminum hydride has been effective for analogous azaspiro compounds, yielding >82% in some cases . Optimization requires varying parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalysts (e.g., Pd-based catalysts for cross-coupling steps). Reaction monitoring via TLC or HPLC-MS is critical to identify intermediates and byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane?
- Methodological Answer :
- NMR : H and C NMR can confirm the spirocyclic structure by identifying unique proton environments (e.g., deshielded signals for bridgehead carbons).
- X-ray crystallography : Resolves stereochemistry and ring conformations, as demonstrated in studies of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides .
- IR spectroscopy : Detects functional groups like carbonyls (C=O stretch ~1700 cm) and ethers (C-O stretch ~1100 cm).
Q. How can researchers assess the stability of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane under varying storage and experimental conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.
- Analytical monitoring : Use HPLC to track degradation products and NMR to detect structural changes.
- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition thresholds.
Advanced Research Questions
Q. How can contradictory data in pharmacological studies of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane be resolved?
- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Strategies include:
- Orthogonal assays : Validate receptor-binding results using both radioligand displacement and functional cellular assays (e.g., cAMP quantification).
- Batch consistency analysis : Compare multiple synthetic batches via LC-MS to rule out impurities.
- Dose-response curves : Ensure reproducibility across independent labs using standardized protocols, as emphasized in toxicological frameworks .
Q. What computational approaches are most predictive for modeling the reactivity and binding interactions of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates energy barriers for ring-opening reactions or nucleophilic attacks at the azaspiro nitrogen.
- Molecular docking : Screens against target proteins (e.g., GPCRs) using software like AutoDock Vina. Adjust parameters for van der Waals forces and solvation effects.
- MD simulations : Assess conformational flexibility in aqueous or lipid bilayer environments over 100+ ns trajectories.
Q. How does the spirocyclic framework of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane influence structure-activity relationships (SAR) compared to non-spiro analogs?
- Methodological Answer :
- Synthetic analogs : Prepare derivatives with varied substituents (e.g., replacing isopropyl with cyclopropyl) and test bioactivity.
- Steric and electronic analysis : Use X-ray or computational models to correlate substituent effects with activity. For example, 1-Benzyl-3-ethyl analogs showed altered binding due to ethyl’s steric bulk .
- Comparative pharmacology : Benchmark against non-spiro compounds (e.g., piperidines) to isolate spiro-specific effects.
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent effects in in vitro studies of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane?
- Methodological Answer :
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC/IC.
- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD).
- Bootstrap resampling : Estimate confidence intervals for small datasets.
Q. How can researchers design experiments to elucidate the metabolic pathways of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-HRMS to identify Phase I metabolites.
- Stable isotope labeling : Use C/N isotopes to track metabolic fate in vivo.
- CYP enzyme inhibition : Co-administer CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify involved isoforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
